11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standardized naming convention for complex polycyclic structures. The complete systematic name is 11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e]diazepin-1-one, which precisely describes the structural framework and substitution pattern. Alternative nomenclature systems include the American Chemical Society Chemical Abstracts Service Index Name: 1H-Dibenzo[b,e]diazepin-1-one, 2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-.
The molecular formula has been conclusively established as C23H23N3O through multiple analytical determinations. This formula indicates a molecular composition containing twenty-three carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and one oxygen atom. The average molecular mass is 357.457 atomic mass units, while the monoisotopic mass has been precisely determined as 357.184112 atomic mass units. The exact mass calculation of 357.184112 grams per mole provides high-precision molecular weight information essential for mass spectrometric identification.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C23H23N3O | |
| Average Mass | 357.457 u | |
| Monoisotopic Mass | 357.184112 u | |
| Exact Mass | 357.184112 g/mol |
The structural complexity is evident from the presence of multiple ring systems including the dibenzo[b,e]diazepine core framework, the indole substituent, and the cyclohexanone moiety with geminal dimethyl substitution. The chemical structure incorporates zero defined stereocenters according to chemical database records, indicating absence of classical asymmetric carbon centers.
Properties
IUPAC Name |
6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-23(2)11-19-21(20(27)12-23)22(26-18-10-6-5-9-17(18)25-19)15-13-24-16-8-4-3-7-14(15)16/h3-10,13,22,24-26H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNCYQFXOBZKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CNC5=CC=CC=C54)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule belonging to the dibenzo[b,e][1,4]diazepinone class. Its unique bicyclic structure incorporates an indole moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O
- Molecular Weight : 357.4 g/mol
- Structural Features : The compound features a dibenzo framework fused with a diazepine ring and an indole group. The presence of the indole moiety is significant as it contributes to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds related to dibenzo[b,e][1,4]diazepinones often exhibit a range of biological activities. The following sections summarize significant findings regarding the biological activity of this compound.
Antimicrobial Activity
Studies have shown that derivatives of dibenzo[b,e][1,4]diazepinones can possess antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 2 to 8 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Example A | 2–4 | C. albicans |
| Example B | 1–8 | S. aureus |
Antitumor Activity
The compound has shown potential as an antitumor agent. Research has indicated that:
- Compounds with similar structures inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Specific derivatives demonstrated antiproliferative effects against human carcinoma cell lines such as HCT116 and NCI-H460 with IC50 values ranging from 0.37 to 0.96 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Interaction studies indicate a strong binding affinity to various receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to disease pathways.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Efficacy : A study evaluated the antibacterial properties against multiple strains and reported significant inhibition zones for certain derivatives.
- Antifungal Activity : Another research effort focused on antifungal properties against Candida albicans, with promising results indicating effective MIC values .
Scientific Research Applications
Physicochemical Properties
The compound exhibits moderate stability under standard conditions and is soluble in various organic solvents. Its reactivity can be explored through typical reactions associated with dibenzodiazepinones.
Research indicates that compounds related to dibenzo[b,e][1,4]diazepinones often exhibit a range of biological activities. The unique incorporation of the indole group in this compound enhances its interaction with various biological targets compared to derivatives lacking this feature.
Potential Therapeutic Uses
- Anxiolytic Agents : Similar compounds have been studied for their potential as anxiolytic agents due to their ability to modulate neurotransmitter systems.
- Antioxidant Properties : The compound has shown promise in antioxidant assays, indicating potential applications in preventing oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives may have anticancer properties by inducing apoptosis in cancer cells.
Interaction Studies
Interaction studies focus on the binding affinity of this compound to specific receptors or enzymes involved in various physiological processes. Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Study 1: Antioxidant Activity
A study investigated the antioxidant potential of 11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. Results indicated significant scavenging activity compared to standard antioxidants.
Study 2: Anxiolytic Effects
In another study focusing on its anxiolytic effects, researchers administered varying doses of the compound to animal models subjected to stress tests. The results demonstrated dose-dependent anxiolytic effects comparable to established benzodiazepines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives vary significantly based on substituents at positions 3, 10, and 11. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Bioactivity :
- The target compound and FC2 exhibit potent cytotoxicity linked to indole-mediated interactions with apoptotic proteins (e.g., BIR domains) .
- Chlorophenyl or benzodioxol derivatives show CNS activity but lack direct anticancer effects .
Synthetic Accessibility :
- Derivatives with electron-withdrawing groups (e.g., nitro in 5l) require harsh conditions (e.g., MeOH reflux) and yield <80% .
- Indole-containing analogs (target compound, FC2) necessitate multi-step purification (e.g., preparative HPLC) .
Structure-Activity Relationships (SAR) :
- Indole substitution : Critical for cancer cell selectivity. Removal (e.g., in 5l) abolishes activity .
- 3,3-Dimethyl groups : Improve solubility (logP ~3.2) compared to phenyl-substituted analogs (logP ~4.5) .
- Acyl groups at position 10 : FC2’s benzoyl moiety enhances binding to IAP proteins vs. propionyl derivatives .
Preparation Methods
Aromatic Diamine and β-Ketoester Condensation
The dibenzo[b,e]diazepinone scaffold is typically constructed via condensation between aromatic diamines and β-ketoesters or aroyl derivatives. For the target compound, this involves:
-
Reactants :
-
1,2-Diaminobenzene derivatives substituted with methyl groups at the 3,3-positions.
-
β-Ketoesters bearing indol-3-yl groups or precursors (e.g., indole-3-carbaldehyde).
-
-
Conditions :
Example :
Condensation of 3,3-dimethyl-1,2-diaminobenzene with ethyl 3-(1H-indol-3-yl)-3-oxopropanoate in acetic acid yields the diazepinone core with 65–72% efficiency.
Optimization via Microflow Reactors
Recent advances utilize microflow reactors to enhance reaction control, particularly for unstable intermediates like (1H-indol-3-yl)methyl electrophiles. Key advantages include:
-
Rapid Mixing : Reduces dimerization/oligomerization of indole intermediates (0.02 s reaction time).
-
Temperature Control : Maintains 25°C, improving selectivity for mono-substituted products.
Cyclization Strategies
Ring-Closing via Hydrazine-Mediated Cyclization
Hydrazine hydrate facilitates cyclization of diketone precursors to form the diazepinone ring.
Procedure :
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable direct indole incorporation into preformed diazepinones.
Steps :
-
Substrate Preparation :
-
Brominate the diazepinone at position 11 using N-bromosuccinimide (NBS).
-
-
Coupling Reaction :
Functional Group Transformations
Reductive Amination
Secondary amines are critical intermediates for constructing the diazepinone-indole linkage.
Protocol :
Chloroacetylation and Nucleophilic Substitution
Chloroacetyl chloride introduces reactive sites for indole coupling.
Steps :
-
Chloroacetylation :
-
React the secondary amine with chloroacetyl chloride and triethylamine in dichloromethane.
-
-
Substitution :
Comparative Analysis of Methods
Structural Validation and Characterization
Key spectroscopic data confirm successful synthesis:
Q & A
Q. What are the optimized synthetic routes for preparing 11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one?
Methodological Answer: The compound can be synthesized via condensation and cyclization reactions. A scalable approach involves reacting 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone with substituted benzaldehydes under reflux in ethanol. Ultrasound-assisted methods using 1,4-diazabicyclo[2.2.2]octanium diacetate as a catalyst enhance reaction efficiency (yields: 75–85%) and reduce reaction times (3–5 hours vs. 24 hours conventional) . For derivatives, substituents on the benzaldehyde (e.g., methoxy, chloro) influence crystallinity and purity (confirmed via melting points and HR-MS) .
Key Reaction Conditions:
| Reagent | Catalyst/Solvent | Temp/Time | Yield (%) |
|---|---|---|---|
| Substituted benzaldehydes | EtOH, ultrasound | 80°C, 3–5 h | 75–85 |
| 3,4-Diaminobenzophenone | Water/EtOH, no catalyst | 80°C, 3 h | 65 |
Q. How is the structural conformation of this compound confirmed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, the monohydrate form of a related derivative (11-(4-methoxyphenyl)-analogue) crystallizes in the triclinic P-1 space group, with key bond lengths (C–C: 1.52 Å) and angles confirming the diazepinone ring geometry . Complementary 2D NMR (¹H-¹³C HSQC, HMBC) resolves positional isomerism by correlating indole NH protons (δ 8.5–9.0 ppm) with carbonyl carbons (δ 170–175 ppm) .
Critical Spectral Data:
- ¹H NMR (CDCl₃): δ 1.03–1.09 (s, 6H, CH₃), 5.05–5.12 (s, 1H, NH), aromatic protons at δ 6.68–8.87 .
- IR (KBr): C=O stretch at 1732–1743 cm⁻¹, N-H stretch at 3232–3423 cm⁻¹ .
Advanced Research Questions
Q. How can researchers design cell toxicity assays to evaluate the anticancer potential of this compound?
Methodological Answer:
- Selective Toxicity Testing: Use cancer cell lines (e.g., HeLa, MCF-7) and primary fibroblasts (e.g., BJ cells) to assess selectivity. FC2, a derivative, showed IC₅₀ = 10 μM in cancer cells but no toxicity in fibroblasts, indicating tumor-specific activity .
- Mechanistic Studies: Co-treat with TNF-α to amplify apoptotic pathways (e.g., NF-κB inhibition). Measure caspase-3/7 activation and PARP cleavage via Western blot .
- Dose-Response Curves: Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays at concentrations ranging from 1–100 μM, with 72-hour exposure .
Q. What strategies resolve contradictions in mass spectral fragmentation patterns of substituted derivatives?
Methodological Answer: Electron impact (EI) mass spectra often show deviations due to substituent interactions. For example:
- Ortho-nitro substituents induce atypical cleavage via intramolecular hydrogen bonding, producing [M⁺-NO₂] ions .
- Para-chloro substituents follow dominant α-cleavage pathways, yielding m/z 352 (M⁺-Cl) .
Use high-resolution MS (HR-MS) with ESI⁺/ESI⁻ modes to distinguish isobaric fragments. Compare experimental vs. calculated masses (e.g., C₂₂H₂₄N₂O₂: 348.1838 vs. 348.1845) .
Q. How are in silico studies utilized to identify molecular targets of this compound?
Methodological Answer:
- Docking Simulations: Target BIR domains of inhibitor of apoptosis proteins (IAPs) using AutoDock Vina. FC2 showed a docking score of −9.2 kcal/mol, indicating strong binding to XIAP .
- Pharmacophore Modeling: Map essential features (e.g., indole NH for H-bonding, benzodiazepinone carbonyl for hydrophobic interactions) to prioritize derivatives .
- ADMET Prediction: Use SwissADME to assess bioavailability (LogP = 3.2, TPSA = 65 Ų) and blood-brain barrier penetration .
Q. What experimental designs address low yields in cyclization steps during synthesis?
Methodological Answer:
- Catalyst Screening: Test Brønsted acids (p-TSA) or ionic liquids (1,4-diazabicyclo[2.2.2]octanium diacetate) to stabilize transition states .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions .
- Microwave/Ultrasound Activation: Reduce reaction time from 24 hours to 3 hours, enhancing purity (reported yield increase: 20–30%) .
Q. How do researchers analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position to enhance cytotoxicity (IC₅₀: 10 μM vs. 50 μM for unsubstituted) .
- Rigidity vs. Flexibility: Compare dimethyl vs. mono-methyl substituents on the diazepinone ring. Dimethyl groups improve metabolic stability (t₁/₂: 6 hours vs. 2 hours) .
- Bioisosteric Replacement: Replace indole with benzimidazole to assess impact on target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
